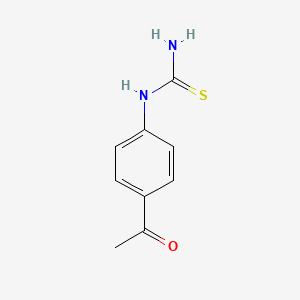

(4-Acétylphényl)thiourée

Vue d'ensemble

Description

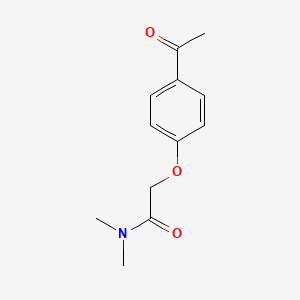

(4-Acetylphenyl)thiourea, also known as 4-APTU, is a thiourea-based compound that has been widely studied for its potential applications in scientific research. 4-APTU is a colorless, odorless, and non-toxic compound that is soluble in water and has a molar mass of 179.19 g/mol. It is synthesized through the reaction of 4-acetylphenol and thiourea in the presence of an acid catalyst. This compound is widely used in various research fields, such as biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

Applications biologiques de la (4-Acétylphényl)thiourée

- Les dérivés de la thiourée, y compris la this compound, ont montré une forte activité contre diverses souches bactériennes telles que Staphylococcus epidermidis et S. aureus résistant à la méthicilline, avec des concentrations minimales inhibitrices (CMI) aussi basses que 4 µg/mL .

- Ces composés sont connus pour leurs propriétés antioxydantes, qui sont essentielles pour protéger les cellules du stress oxydatif et des maladies associées .

- La recherche a indiqué que les dérivés de la thiourée peuvent présenter des activités anticancéreuses, ce qui en fait un point d'intérêt pour le développement de nouvelles thérapies anticancéreuses .

- Les propriétés anti-inflammatoires des dérivés de la thiourée en font des candidats pour le traitement des maladies inflammatoires .

- Certaines études suggèrent que ces composés peuvent avoir des applications dans la prévention ou le traitement de la maladie d'Alzheimer en raison de leur structure chimique .

- Les dérivés de la thiourée ont été explorés pour leur potentiel à lutter contre la tuberculose et le paludisme, deux préoccupations majeures de santé mondiale .

- Au-delà des applications biologiques, la this compound est également étudiée pour son utilisation en chimie des matériaux en raison de sa capacité à former diverses structures de base avec des fonctionnalités variées .

Propriétés antibactériennes

Activité antioxydante

Potentiel anticancéreux

Effets anti-inflammatoires

Activité anti-Alzheimer

Antituberculeux et Antimalarique

Applications en chimie des matériaux

Catalyse

Safety and Hazards

Mécanisme D'action

Target of Action

(4-Acetylphenyl)thiourea is a derivative of thiourea, which has been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It’s known that thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form . The thione form is more prevalent in aqueous solutions, and the thiol form is also known as isothiourea . This tautomeric equilibrium might play a role in the compound’s interaction with its targets.

Biochemical Pathways

It’s known that thiourea derivatives can affect multiple biological pathways due to their diverse biological applications . For instance, they can inhibit the production of thyroxine in the thyroid gland, affecting the thyroid hormone pathway .

Pharmacokinetics

It’s known that thiourea is an antioxidant and, after oral administration to humans and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys

Result of Action

Given the diverse biological applications of thiourea derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

It’s known that the tautomeric equilibrium of thiourea derivatives can be influenced by the solvent, which might affect the compound’s action .

Analyse Biochimique

Biochemical Properties

(4-Acetylphenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . Additionally, (4-Acetylphenyl)thiourea exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . The nature of these interactions involves the binding of (4-Acetylphenyl)thiourea to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

(4-Acetylphenyl)thiourea influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Acetylphenyl)thiourea can modulate the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage . Furthermore, it impacts cellular metabolism by inhibiting enzymes like glucose-6-phosphatase, which plays a crucial role in glucose homeostasis .

Molecular Mechanism

The molecular mechanism of (4-Acetylphenyl)thiourea involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, (4-Acetylphenyl)thiourea binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Acetylphenyl)thiourea have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that (4-Acetylphenyl)thiourea remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to (4-Acetylphenyl)thiourea can lead to gradual degradation, resulting in reduced efficacy over time . Long-term studies have shown that (4-Acetylphenyl)thiourea can maintain its protective effects against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of (4-Acetylphenyl)thiourea vary with different dosages in animal models. At low doses, (4-Acetylphenyl)thiourea exhibits beneficial effects, such as enhanced antioxidant activity and improved glucose metabolism . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at moderate doses, and adverse effects become prominent at higher doses .

Metabolic Pathways

(4-Acetylphenyl)thiourea is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphatase and acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties also play a role in modulating redox balance and reducing oxidative stress in cells . These interactions contribute to the overall metabolic effects of (4-Acetylphenyl)thiourea in biological systems.

Transport and Distribution

Within cells and tissues, (4-Acetylphenyl)thiourea is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature allows it to accumulate in cellular membranes, enhancing its accessibility to target enzymes and biomolecules . This distribution pattern contributes to the compound’s efficacy in exerting its biological effects.

Subcellular Localization

The subcellular localization of (4-Acetylphenyl)thiourea is crucial for its activity and function. It is primarily localized in the cytoplasm and cellular membranes, where it interacts with target enzymes and proteins . Post-translational modifications, such as acetylation, can influence its localization and activity by directing it to specific cellular compartments . These targeting signals ensure that (4-Acetylphenyl)thiourea exerts its effects in the appropriate cellular context.

Propriétés

IUPAC Name |

(4-acetylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUKYOXYSWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370651 | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71680-92-7 | |

| Record name | 71680-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71680-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

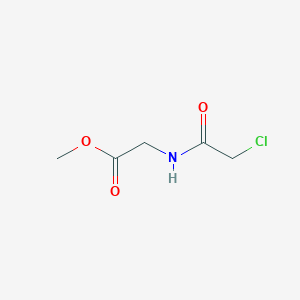

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

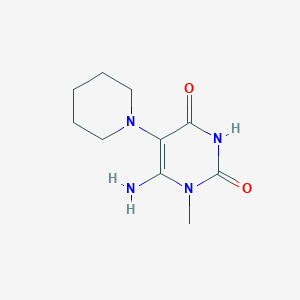

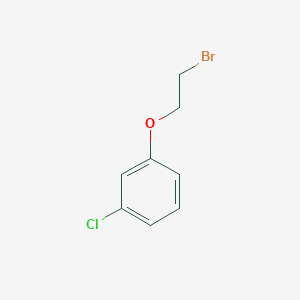

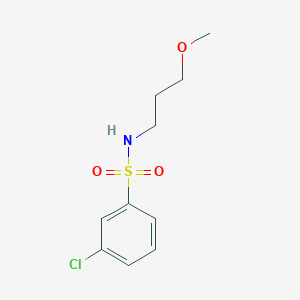

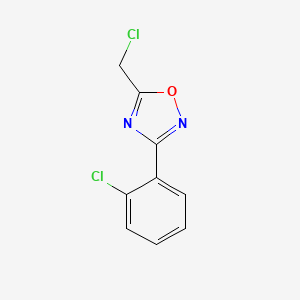

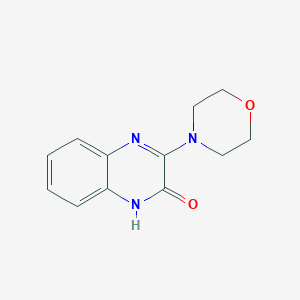

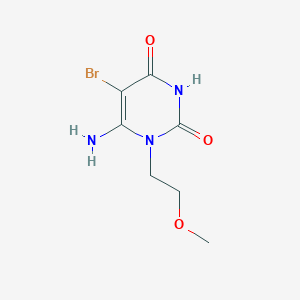

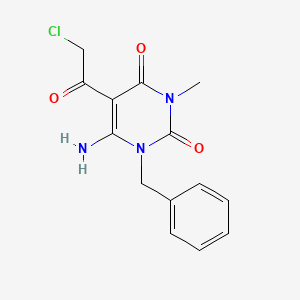

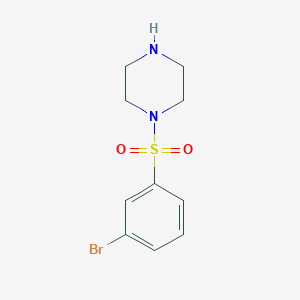

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)